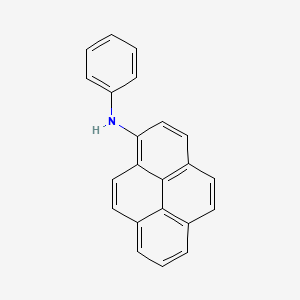
N-Phenylpyren-1-amine
Cat. No. B8516321
M. Wt: 293.4 g/mol
InChI Key: MSFZMZDSTSIPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06649772B2
Procedure details


1-Bromopyrene (10 mmol), C6H5NH2 (12 mmol), Pd(dba)2 (0.20 mmol), P(t-Bu)3 (0.20-0.30 mmol) and sodium t-butoxide (1.44 g, 15 mmol) were charged in a two-necked flask under a nitrogen atmosphere. Toluene (25 ml) was added and the resulting violet solution was stirred at room temperature for 8 hours. During this period the contents of the flask became a pale yellow fluorescent solution. The reaction was quenched with water (30 ml) and the organic layer was taken into 100 ml diethyl ether, washed with brine solution, and dried over MgSO4. Evaporation of the solvent under vacuum resulted in a yellow solid that was adsorbed in silica gel and purified by column chromatography using dichloromethane/hexane (1:1) as eluant to produce phenyl-pyren-1-yl-amine (89%).






Yield
89%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:15]2[C:16]3=[C:17]4[C:12](=[CH:13][CH:14]=2)[CH:11]=[CH:10][CH:9]=[C:8]4[CH:7]=[CH:6][C:5]3=[CH:4][CH:3]=1.[C:18]1([NH2:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.P(C(C)(C)C)(C(C)(C)C)C(C)(C)C.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C1(C)C=CC=CC=1>[C:18]1([NH:24][C:2]2[C:15]3[C:16]4=[C:17]5[C:12](=[CH:13][CH:14]=3)[CH:11]=[CH:10][CH:9]=[C:8]5[CH:7]=[CH:6][C:5]4=[CH:4][CH:3]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:3.4,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
|
|
Name
|
|
|
Quantity
|
12 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
0.25 (± 0.05) mmol
|
|
Type
|
reactant
|
|
Smiles
|
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
1.44 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
0.2 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting violet solution was stirred at room temperature for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
During this period the contents of the flask became
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with water (30 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 89% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
